N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-4-methylbenzohydrazide
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Overview
Description
N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group and a propenylidene linkage, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the condensation of isonitroso-p-bromoacetophenone with 3,4-diaminotoluene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1E,2E,1′E,2′E)-3,3′-bis[(4-bromophenyl)-3,3′-(4-methy-1,2-phenylene diimine)] acetaldehyde dioxime
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-4-METHYLBENZOHYDRAZIDE is unique due to its specific structural features, such as the propenylidene linkage and the presence of both bromophenyl and methylbenzohydrazide groups
Properties
Molecular Formula |
C17H15BrN2O |
---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
N-[(Z)-[(E)-3-(4-bromophenyl)prop-2-enylidene]amino]-4-methylbenzamide |
InChI |
InChI=1S/C17H15BrN2O/c1-13-4-8-15(9-5-13)17(21)20-19-12-2-3-14-6-10-16(18)11-7-14/h2-12H,1H3,(H,20,21)/b3-2+,19-12- |
InChI Key |
XJZPUFGXTWLGKY-JAUJIFBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C\C=C\C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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